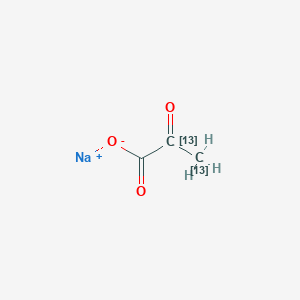

Sodium pyruvate-2,3-13C2

概要

説明

Sodium pyruvate-2,3-13C2 is a labeled compound where the carbon atoms at positions 2 and 3 are replaced with the carbon-13 isotope. It is primarily used in research to study metabolic pathways, particularly glycolysis and the tricarboxylic acid cycle .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Sodium pyruvate-2,3-13C2 typically involves chemical synthesis. One common method is the isotopic labeling of pyruvic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the labeled compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using isotopically labeled precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

化学反応の分析

Types of Reactions

Sodium pyruvate-2,3-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

Reduction: It can be reduced to form lactic acid.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products

Oxidation: Acetic acid and carbon dioxide.

Reduction: Lactic acid.

Substitution: Various derivatives depending on the nucleophile used.

科学的研究の応用

Sodium pyruvate-2,3-13C2 is widely used in scientific research, including:

Chemistry: Studying reaction mechanisms and metabolic pathways.

Biology: Investigating cellular respiration and energy metabolism.

Medicine: Researching metabolic disorders and developing diagnostic tools.

Industry: Used in the production of labeled compounds for research and development.

作用機序

Sodium pyruvate-2,3-13C2 exerts its effects by participating in metabolic pathways such as glycolysis and the tricarboxylic acid cycle. It is absorbed by cells through active transport and metabolized to form acetyl-CoA, which enters the citric acid cycle to generate energy. The labeled carbon atoms allow researchers to trace the metabolic fate of pyruvate and study its role in energy production and biosynthesis .

類似化合物との比較

Similar Compounds

Sodium pyruvate-1,2-13C2: Labeled at positions 1 and 2 with carbon-13.

Sodium pyruvate-2-13C: Labeled at position 2 with carbon-13.

Sodium pyruvate-3-13C: Labeled at position 3 with carbon-13.

Uniqueness

Sodium pyruvate-2,3-13C2 is unique due to its dual labeling at positions 2 and 3, making it particularly useful for studying specific metabolic pathways and reactions. This dual labeling provides more detailed information about the fate of pyruvate in biological systems compared to single-labeled compounds .

生物活性

Sodium pyruvate-2,3-^13C_2 is a stable isotope-labeled form of pyruvate that has gained attention in metabolic studies due to its unique properties in tracing metabolic pathways. This article delves into its biological activity, mechanisms of action, and applications in research, particularly in the context of metabolic diseases and imaging techniques.

Overview of Sodium Pyruvate

Sodium pyruvate is the sodium salt of pyruvic acid, a key intermediate in several metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. It serves as a critical substrate for energy production and is involved in various biochemical processes, including gluconeogenesis and amino acid synthesis.

Isotopic Labeling and Metabolic Tracing

The incorporation of ^13C isotopes into pyruvate allows researchers to track its metabolism in vivo using techniques such as magnetic resonance spectroscopy (MRS). Specifically, sodium pyruvate-2,3-^13C_2 can be used to study metabolic fluxes and pathways due to its ability to label specific carbon atoms during metabolic transformations.

Key Findings from Research Studies

- Metabolic Pathways : Studies have shown that sodium pyruvate-2,3-^13C_2 is predominantly converted into lactate and enters the TCA cycle as acetyl-CoA. This conversion is critical for understanding energy metabolism under different physiological conditions .

- Hyperpolarization Techniques : Hyperpolarized ^13C MRS has emerged as a powerful tool for real-time monitoring of metabolic processes. Sodium pyruvate-2,3-^13C_2 can be hyperpolarized to enhance signal detection, allowing for dynamic studies of metabolic changes in tissues .

- Clinical Applications : The use of hyperpolarized sodium pyruvate-2,3-^13C_2 is being explored in clinical settings for the imaging of cancer metabolism. Its ability to provide insights into the altered metabolic states associated with tumors makes it a promising agent for non-invasive diagnostics .

Case Study 1: Renal Metabolism

A study conducted on isolated rat kidneys demonstrated that hyperpolarized sodium pyruvate-2,3-^13C_2 significantly increased the production of bicarbonate compared to control groups. This finding indicates enhanced oxidative metabolism in the absence of competing substrates. The kidneys perfused with only sodium pyruvate showed approximately two-fold higher ^13C-bicarbonate signals than those perfused with both sodium pyruvate and octanoate .

Case Study 2: Cancer Metabolism

In another study focusing on cancer cells, researchers utilized sodium pyruvate-2,3-^13C_2 to trace metabolic alterations in response to treatment. The incorporation of ^13C from labeled glucose into lactate and other metabolites was assessed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). Results indicated significant rewiring of glucose metabolism in cancer cells upon treatment, highlighting the utility of sodium pyruvate as a tracer for metabolic studies .

Data Tables

The biological activity of sodium pyruvate-2,3-^13C_2 is primarily attributed to its role as an energy substrate and its involvement in key metabolic pathways:

- Energy Production : As a substrate for aerobic respiration, sodium pyruvate contributes to ATP generation through oxidative phosphorylation.

- Antioxidant Properties : Sodium pyruvate exhibits antioxidant capabilities that can mitigate oxidative stress in cells, which is particularly beneficial in pathological conditions such as ischemia-reperfusion injury .

特性

IUPAC Name |

sodium;2-oxo(2,3-13C2)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583831 | |

| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.029 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89196-78-1 | |

| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。